5-Fluoro-2-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Fluoro-2-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorinated pyrimidine ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core and subsequent functionalization. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the fluorine atom into the pyrimidine ring via nucleophilic substitution reactions.
Sulfonylation: Attachment of the 4-methoxy-3-methylbenzenesulfonyl group to the piperidine ring through sulfonylation reactions.
Coupling Reactions: Formation of the final compound through coupling reactions between the functionalized pyrimidine and piperidine intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-Fluoro-2-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Pharmacology: Studies focus on its interaction with biological targets and its pharmacokinetic properties.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxy-4(1H)pyrimidinone
- 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
Uniqueness
5-Fluoro-2-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated pyrimidine ring and sulfonylated piperidine moiety differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and studies are essential to fully understand its potential and applications in various fields.
Properties
IUPAC Name |
5-fluoro-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-12-9-15(3-4-16(12)24-2)26(22,23)21-7-5-14(6-8-21)25-17-19-10-13(18)11-20-17/h3-4,9-11,14H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPDEGVYEZAZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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